molecular formula C11H7IO2 B11835653 1-iodonaphthalene-2-carboxylic Acid CAS No. 91059-43-7

1-iodonaphthalene-2-carboxylic Acid

Cat. No.: B11835653
CAS No.: 91059-43-7
M. Wt: 298.08 g/mol
InChI Key: CVCXKFYYXBHGNV-UHFFFAOYSA-N
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Description

1-Iodonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7IO2 It is a derivative of naphthalene, where an iodine atom is attached to the first carbon and a carboxylic acid group is attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of naphthalene derivatives. For instance, the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids is an efficient method . This reaction typically involves the use of 1-iodobutane as the iodide source, combined with a base and a deoxychlorinating reagent under Pd/Xantphos catalysis.

Industrial Production Methods: Industrial production of this compound often employs similar catalytic processes, ensuring high yields and purity. The scalability of these methods makes them suitable for large-scale production, catering to the demands of various industries.

Chemical Reactions Analysis

Types of Reactions: 1-Iodonaphthalene-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Naphthalenes: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Resulting from oxidation or reduction processes.

Scientific Research Applications

1-Iodonaphthalene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodonaphthalene-2-carboxylic acid involves its reactivity with various molecular targets. For instance, in catalytic reactions, the iodine atom can facilitate the formation of new bonds through oxidative addition and reductive elimination processes . The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Uniqueness: 1-Iodonaphthalene-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

91059-43-7

Molecular Formula

C11H7IO2

Molecular Weight

298.08 g/mol

IUPAC Name

1-iodonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7IO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14)

InChI Key

CVCXKFYYXBHGNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)C(=O)O

Origin of Product

United States

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